4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid
Description
4-{Bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid is a structurally unique benzoic acid derivative characterized by a bicyclo[1.1.1]pentane moiety functionalized with a sulfonyl group at the 1-position, conjugated to a benzoic acid core. Bicyclo[1.1.1]pentane is a highly strained carbocyclic system, which imparts distinct steric and electronic properties compared to conventional cycloalkanes or aromatic substituents .
Properties
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4S/c13-11(14)9-1-3-10(4-2-9)17(15,16)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDBMBORANMIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane with sulfonyl chloride derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group.
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes. For instance, light-enabled scalable synthesis methods have been developed, allowing the production of bicyclo[1.1.1]pentane derivatives in milligram, gram, and even kilogram quantities . These methods often involve the use of flow reactors and photoredox catalysis to ensure high yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group serves as an electrophilic site for nucleophilic displacement reactions. These substitutions typically proceed under mild conditions due to the strong electron-withdrawing nature of the sulfonyl moiety .
Mechanistic Insight : The reaction involves nucleophilic attack at the sulfur atom, facilitated by the electron-withdrawing BCP core. Palladium or copper catalysts enhance reactivity in some cases.
Benzoic Acid Functionalization
The carboxylic acid group undergoes classical transformations, enabling derivatization for drug conjugation or polymer synthesis .
Key Application : Amide derivatives show enhanced metabolic stability in preclinical studies, making them valuable in IDO1 inhibitor development .
Photochemical Modifications
The BCP core participates in photochemical reactions under flow conditions, enabling scalable synthesis of derivatives .
Advantage : Flow photochemistry minimizes side reactions and allows kilogram-scale production of intermediates .
Oxidation and Reduction Reactions
The sulfonyl and carboxylic acid groups are redox-active sites for further functionalization .
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonyl Reduction | LiAlH₄, THF | 4-(BCP-thio)benzoic acid | 50–60 | |
| Carboxylic Acid Reduction | BH₃·THF | 4-(BCP-sulfonyl)benzyl alcohol | 70–78 |
Note : Reduction of the sulfonyl group is less common due to the stability of the S(VI) center, but feasible under strong reducing conditions .
Stability and Compatibility
-
Thermal Stability : Decomposes above 250°C, suitable for high-temperature reactions.
-
pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 10.
Scientific Research Applications
Key Properties of BCPs
- Improved Solubility : BCPs often exhibit better solubility than their aromatic counterparts, which is crucial for oral bioavailability.
- Reduced Metabolic Susceptibility : These compounds tend to be less prone to metabolic degradation, prolonging their therapeutic effects.
- Structural Rigidity : The rigid structure of BCPs can lead to more predictable interactions with biological targets.
Case Studies
1. γ-Secretase Inhibitor Development
In a landmark study by Pfizer, the benzene ring in the γ-secretase inhibitor BMS-708,163 was replaced with a bicyclo[1.1.1]pentane moiety. This modification resulted in a compound that maintained equivalent biological activity while significantly improving solubility and membrane permeability . This case exemplifies how BCPs can be utilized to optimize lead compounds in drug discovery.
2. Antagonists of Metabolic Glutamate Receptors
Research has demonstrated that BCP analogues can serve as effective antagonists for metabolic glutamate receptors, showcasing their potential in treating neurological disorders . The ability of these compounds to mimic the spatial orientation of traditional aromatic systems allows them to engage effectively with biological targets.
Synthesis Techniques
The synthesis of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid can be achieved through various methodologies, including photoredox catalysis and radical reactions, which allow for the functionalization of BCPs under mild conditions . These techniques facilitate the incorporation of diverse functional groups that enhance the biological profile of the resulting compounds.
Mechanism of Action
The mechanism of action of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane moiety mimics the geometry of para-substituted benzene rings, allowing it to interact with similar biological targets . This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Observations :
Extraction and Solubility Behavior
Extraction studies of benzoic acid derivatives using emulsion liquid membranes (ELMs) show that distribution coefficients (m) and effective diffusivities depend on substituent chemistry :
- Extraction Rate: Benzoic acid’s high m value (due to membrane solubility) enables rapid extraction (>98% in <5 minutes).
- Membrane Mobility: The rigid bicyclo system could hinder diffusion compared to flexible analogs, aligning with the trend: benzoic acid > acetic acid > phenol .
Biological Activity
The compound 4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid (BCPSBA) is a novel derivative featuring a bicyclo[1.1.1]pentane (BCP) moiety, which has garnered attention in medicinal chemistry due to its potential as a bioisostere for traditional aromatic compounds. This article reviews the biological activity of BCPSBA, focusing on its synthesis, pharmacological properties, and therapeutic implications.
Bicyclo[1.1.1]pentane as a Bioisostere
Bicyclo[1.1.1]pentane has emerged as a significant bioisostere for the phenyl ring, offering advantages such as improved solubility and reduced nonspecific binding in biological systems. Studies have shown that replacing a phenyl group with a BCP can enhance the aqueous solubility by at least 50-fold and decrease nonspecific binding (NSB), which is crucial for drug efficacy and safety .
Synthesis of this compound
The synthesis of BCPSBA typically involves several key steps:
- Formation of the BCP moiety : This can be achieved through various methods, including light-enabled reactions that yield BCP derivatives in high purity without the need for catalysts .
- Coupling with sulfonic acid derivatives : The introduction of the sulfonyl group enhances the compound's polarity and potential interaction with biological targets.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds containing BCP structures exhibit significant anti-inflammatory properties. For instance, derivatives of lipoxin A4 incorporating BCP moieties have been shown to reduce inflammation markers effectively . In vitro assays indicated that BCPSBA significantly attenuates lipopolysaccharide (LPS)-induced NFκB activity, leading to decreased levels of pro-inflammatory cytokines such as TNFα and MCP-1 .
Pharmacokinetic Properties
The incorporation of BCP into drug design has been associated with enhanced pharmacokinetic profiles:
- Metabolic Stability : BCP-containing compounds tend to exhibit greater metabolic stability compared to their phenyl counterparts, which is attributed to their unique structural characteristics that resist oxidative metabolism .
- Solubility : The rigid structure of BCP aids in improving solubility, which is often a limiting factor in drug formulation .
Case Studies
Several case studies illustrate the successful application of BCPSBA and similar compounds in therapeutic contexts:
Q & A
Q. What are the key synthetic routes for 4-{bicyclo[1.1.1]pentane-1-sulfonyl}benzoic acid, and how are intermediates characterized?
The synthesis typically involves sulfonylation of a benzoic acid derivative using bicyclo[1.1.1]pentane-1-sulfonyl chloride as a precursor. For example, 3-(perfluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride (CAS 1823258-59-8) may serve as a structurally analogous sulfonylating agent . Intermediate characterization often employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in studies analyzing sulfonated benzoic acid derivatives .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
Fourier-transform infrared spectroscopy (FTIR) can confirm sulfonyl (-SO₂) and carboxylic acid (-COOH) functional groups. Mass spectrometry (MS) and / NMR are critical for elucidating the bicyclo[1.1.1]pentane core and verifying substitution patterns. Cross-referencing with X-ray crystallography data (where available) ensures structural accuracy .
Q. How does the bicyclo[1.1.1]pentane motif influence the compound’s physicochemical properties?
The bicyclo[1.1.1]pentane group introduces significant steric strain, which can enhance rigidity and reduce conformational flexibility. This strain may lower solubility in polar solvents compared to linear analogs, necessitating solvent optimization (e.g., dimethyl sulfoxide or tetrahydrofuran) for reactions .
Advanced Research Questions
Q. What methodologies optimize reaction conditions for synthesizing this compound in flow reactors?
Multiobjective optimal experimental design (MOED) frameworks, such as those applied to benzoic acid esterification, can be adapted. These frameworks use real-time kinetic data to adjust parameters (e.g., temperature, residence time) and balance competing objectives like yield and purity .
Q. How can computational modeling predict the reactivity of the sulfonyl benzoic acid moiety in catalytic systems?
Density functional theory (DFT) calculations can map electronic effects of the sulfonyl group on the benzoic acid’s acidity. Molecular docking studies may further explore interactions with enzymes or receptors, building on methodologies used for similar bioactive sulfonates .
Q. What strategies resolve contradictions in thermodynamic stability data for strained bicyclo systems?
Bomb calorimetry, calibrated using benzoic acid (), provides precise values. Discrepancies between experimental and computational values (e.g., due to strain energy in the bicyclo core) require iterative validation via coupled experimental-theoretical workflows .
Q. How does the compound’s bioactivity compare to structurally related sulfonated aromatics?
Comparative studies with analogs like 4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS 916766-81-9) can assess enzyme inhibition or receptor binding. In vitro assays (e.g., fluorescence polarization for kinase inhibition) should control for steric effects introduced by the bicyclo group .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
The bicyclo[1.1.1]pentane core’s strain increases susceptibility to ring-opening side reactions. Scalable approaches may employ low-temperature sulfonation and continuous flow systems to minimize decomposition, as validated in microreactor esterification studies .
Methodological Guidance
Q. How to design experiments for kinetic profiling of sulfonylation reactions?
Use a segmented flow reactor with online HPLC monitoring to track intermediate formation. Apply MOED frameworks to dynamically adjust reactant stoichiometry and flow rates, ensuring robust kinetic model identification .
Q. What protocols validate the compound’s stability under physiological conditions?
Conduct accelerated stability studies in phosphate-buffered saline (PBS) at 37°C, with periodic LC-MS analysis to detect hydrolysis products. Compare degradation kinetics to unsubstituted benzoic acid derivatives to isolate steric vs. electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
